molecular formula C17H17NO4 B7894701 3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid

3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid

Cat. No.: B7894701
M. Wt: 299.32 g/mol
InChI Key: MFEDFCPJJYCGJR-UHFFFAOYSA-N
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Description

3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to an aminoethyl group, which is further protected by a benzyloxycarbonyl (Cbz) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Aminoethyl Linker: The protected amino group is then reacted with an appropriate ethylating agent to form the aminoethyl linker.

    Coupling with Benzoic Acid: The final step involves coupling the aminoethyl intermediate with benzoic acid under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and large-scale reactors, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzyloxycarbonyl group.

    Reduction: The primary product is the deprotected aminoethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing biochemical pathways. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active aminoethylbenzoic acid.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)benzoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.

    N-Cbz-3-(2-Aminoethyl)benzoic acid: Another protected form with a similar structure but different protecting groups.

Uniqueness

3-(2-{[(Benzyloxy)carbonyl]amino}ethyl)benzoic acid is unique due to its specific protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in synthetic chemistry and biochemical studies where controlled reactivity is essential.

Properties

IUPAC Name

3-[2-(phenylmethoxycarbonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15-8-4-7-13(11-15)9-10-18-17(21)22-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEDFCPJJYCGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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